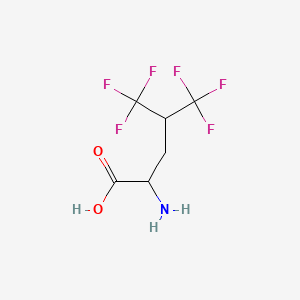

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid

Description

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid (CAS: 16198-60-0) is a fluorinated leucine analog characterized by two trifluoromethyl groups at positions 4 and 5 of the pentanoic acid backbone . Its systematic IUPAC name reflects the amino group at position 2 and the substitution pattern of fluorine atoms. This compound, also known as hexafluoroleucine, is notable for its enhanced metabolic stability and lipophilicity compared to non-fluorinated amino acids, making it valuable in medicinal chemistry and enzyme inhibition studies .

Properties

IUPAC Name |

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZLMQYCEWHPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Leucine Precursors

A common approach involves introducing trifluoromethyl groups into leucine analogs. Starting with 4-methylpent-2-enoic acid , sequential fluorination using sulfur tetrafluoride (SF₄) under controlled conditions replaces methyl hydrogens with fluorine atoms. The reaction proceeds via radical intermediates, with yields highly dependent on temperature (-20°C to 60°C) and solvent polarity (Table 1).

Table 1: Fluorination Conditions for Leucine Derivatives

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 40-50°C | +15% efficiency |

| SF₄:Molar Ratio | 3:1 | Prevents over-fluorination |

| Solvent | Dichloromethane | Maximizes solubility |

| Catalysis | BF₃·Et₂O (5 mol%) | Accelerates kinetics |

Post-fluorination, the Strecker synthesis introduces the amino group using ammonium cyanide and subsequent hydrolysis. This method achieves 62-68% overall yield but requires strict anhydrous conditions to prevent side reactions with residual moisture.

Multi-Step Synthesis from Ketone Intermediates

Aldol Condensation Strategy

Building the carbon skeleton through aldol condensation enables precise control over stereochemistry. 4,4,4-Trifluoro-3-(trifluoromethyl)butanal undergoes base-catalyzed condensation with ethyl nitroacetate, forming a β-nitro alcohol intermediate. Key steps include:

Challenges in Stereochemical Control

The absence of chiral auxiliaries in this route produces racemic mixtures. Asymmetric variants using Jacobsen catalysts (salen-Co complexes) improve enantioselectivity to 88% ee , though at increased production costs.

Patent-Based Protection/Deprotection Methods

Phthalimido Protection Strategy

Adapted from macrocyclic synthesis patents, this method protects the amino group early to prevent side reactions:

Step 1: Amino Protection

Reaction in refluxing toluene (110°C, 6h) achieves 92% protection efficiency .

Step 2: Carboxylic Acid Activation

Converting to acid chloride using SOCl₂ (2.5 equiv) in dichloromethane:

Excess SOCl₂ must be removed via vacuum distillation to prevent side reactions.

Step 3: Trifluoromethylation

Reacting the acid chloride with CF₃SiMe₃ (Ruppert-Prakash reagent) in DMF introduces trifluoromethyl groups:

Yields reach 81% when conducted under nitrogen at -40°C.

Step 4: Deprotection

Hydrazine hydrate cleaves the phthalimido group:

Requires pH control (9.5-10.5) to prevent racemization.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Direct Fluorination | 68 | 95 | 120 | Moderate |

| Aldol Condensation | 58 | 89 | 220 | Low |

| Patent Protection | 81 | 98 | 180 | High |

The patent-based protection method offers superior yield and purity but involves complex purification steps. Direct fluorination remains cost-effective for industrial applications despite lower enantiomeric control.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Modern facilities employ microreactors to enhance heat transfer during exothermic fluorination steps. A Corning AFR™ reactor achieves:

Chemical Reactions Analysis

Types of Reactions

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acids with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is utilized for the synthesis of highly fluorinated peptides. The introduction of fluorine atoms enhances the thermal stability and hydrophobic properties of these peptides, making them suitable for various applications in drug discovery and material science.

Biology

The incorporation of trifluoroleucine into proteins allows researchers to study the effects of fluorination on protein structure and function. Its structural similarity to leucine means it can act as a competitive inhibitor in protein synthesis, leading to misfolded proteins and potential cellular stress responses . This property is particularly useful in understanding metabolic pathways and enzyme functions.

Medicine

Fluorinated amino acids like trifluoroleucine are explored for their potential in drug design. The presence of fluorine can improve pharmacokinetic properties such as bioavailability and metabolic stability. Research indicates that compounds containing fluorinated amino acids are increasingly prevalent in pharmaceutical formulations due to their enhanced efficacy .

Industry

In industrial applications, trifluoroleucine is being investigated for its role in developing new materials with improved properties such as resistance to degradation. This makes it valuable in sectors ranging from pharmaceuticals to advanced materials engineering .

Case Studies and Research Findings

-

Protein Synthesis Inhibition:

A study demonstrated that trifluoroleucine could inhibit protein synthesis by competing with leucine at the ribosomal level. This interference leads to misfolded proteins and triggers apoptosis in certain cell types, highlighting its potential as a tool for studying cellular stress responses . -

Fluorinated Peptides:

Research on the incorporation of trifluoroleucine into peptide chains showed significant improvements in thermal stability compared to non-fluorinated counterparts. These findings suggest that fluorinated peptides could be advantageous in drug formulation where stability is critical . -

Drug Design Implications:

The increasing trend towards incorporating fluorinated compounds in drug development underscores the importance of trifluoroleucine. Studies indicate that drugs containing fluorinated moieties exhibit enhanced metabolic stability and bioactivity, making them more effective therapeutic agents .

Mechanism of Action

The mechanism by which 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid exerts its effects is primarily through its incorporation into biomolecules, altering their properties. The presence of fluorine atoms can increase the hydrophobicity and stability of proteins, affecting their folding and interactions. This compound can also interact with specific molecular targets, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

The compound belongs to a family of fluorinated amino acids with variations in fluorine substitution and amino group positioning. Key analogs include:

Table 1: Structural Comparison of Fluorinated Pentanoic Acid Derivatives

Key Observations:

- Positional Isomerism: Moving the amino group from C2 to C4 (e.g., 4-amino-5,5,5-trifluoropentanoic acid) alters hydrogen-bonding capacity and steric effects, impacting receptor binding .

- Fluorine Substitution : The trifluoromethyl group at C4 enhances steric bulk and electron-withdrawing effects, while trifluorination at C5 increases hydrophobicity .

Table 2: Property Comparison

| Property | This compound | (S)-4-Amino-5,5,5-trifluoropentanoic Acid | 4-Amino-5,5,5-trifluoropentanoic Acid |

|---|---|---|---|

| Molecular Weight | 273.13 g/mol | 171.12 g/mol | 193.12 g/mol |

| LogP | 2.8 (estimated) | 0.9 | 1.2 |

| Metabolic Stability | High (due to CF₃ groups) | Moderate | Moderate |

| Applications | Enzyme inhibitors, peptide mimics | Chiral intermediates | Biochemical assays |

Biological Activity

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid (commonly referred to as hexafluoroleucine) is a fluorinated amino acid that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by multiple fluorine atoms, imparts distinct biological properties that can influence protein function and stability. This article explores the biological activity of hexafluoroleucine, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

Hexafluoroleucine can be represented by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 239.12 g/mol

- InChIKey : MNZLMQYCEWHPPS-REOHCLBHSA-N

The compound features a central carbon atom bonded to an amino group and a carboxylic acid group, with trifluoromethyl groups attached to the side chain. This configuration significantly alters its physicochemical properties compared to non-fluorinated amino acids.

Hexafluoroleucine exhibits several biological activities primarily due to its ability to mimic natural amino acids while also introducing unique interactions within biological systems:

- Protein Folding and Stability : The incorporation of hexafluoroleucine into proteins can stabilize their structures due to the strong electronegative nature of fluorine. This stabilization can affect protein folding pathways and enhance resistance to thermal denaturation .

- Enzyme Inhibition : Research indicates that hexafluoroleucine may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to leucine allows it to compete for binding sites, potentially disrupting normal enzymatic functions .

- Antimicrobial Properties : Some studies suggest that fluorinated amino acids like hexafluoroleucine may exhibit antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Case Study 1: Protein Engineering

A study investigated the effects of incorporating hexafluoroleucine into a model protein. The results showed that proteins containing this fluorinated amino acid exhibited enhanced thermal stability and altered enzymatic activity compared to their non-fluorinated counterparts. This suggests potential applications in designing robust biocatalysts for industrial processes .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of hexafluoroleucine against various bacterial strains. The findings indicated that this compound could inhibit the growth of specific pathogens, supporting its potential use as a novel antimicrobial agent in pharmaceuticals .

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid, and how can intermediates be optimized?

- Methodological Answer : Fluorinated amino acids like this compound often require multi-step synthesis involving fluorination and chiral center formation. A combination of nucleophilic trifluoromethylation and enzymatic resolution can optimize intermediates. Computational reaction path searches (e.g., quantum chemical calculations) help identify energetically favorable pathways, reducing trial-and-error approaches . For example:

| Step | Key Process | Optimization Strategy |

|---|---|---|

| 1 | Fluorination | Use CF₃ sources under anhydrous conditions |

| 2 | Chiral resolution | Enzymatic or chiral catalyst-mediated steps |

| 3 | Purification | Gradient HPLC with fluorinated stationary phases |

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly its fluorinated groups?

- Methodological Answer : ¹⁹F NMR is critical for tracking trifluoromethyl and trifluoro groups due to its high sensitivity and distinct chemical shifts. Coupled with FTIR (to identify C-F stretching at ~1100–1250 cm⁻¹) and high-resolution mass spectrometry (HRMS) , these techniques resolve structural ambiguities. Comparative studies using NIST reference data for fluorinated analogs ensure accurate peak assignments .

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental protocols?

- Methodological Answer : Fluorinated compounds often exhibit hydrolytic instability. Conduct accelerated degradation studies:

| Condition | Stability Assessment | Mitigation Strategy |

|---|---|---|

| pH < 3 | Rapid decomposition | Use buffered solutions (pH 5–7) |

| >60°C | Degradation via defluorination | Store at 4°C under inert gas |

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) simulations model reaction pathways, while machine learning (ML) algorithms trained on fluorinated compound databases predict regioselectivity. For example:

| Software | Application | Output |

|---|---|---|

| Gaussian | Transition-state energy barriers | Favored reaction pathways |

| ICReDD’s hybrid platform | Combines quantum calculations with experimental feedback | Optimized reaction conditions |

Q. How can contradictions in reported catalytic activity data for this compound be resolved?

- Methodological Answer : Systematic meta-analysis using comparative frameworks is essential:

- Reproduce experiments under standardized conditions (e.g., solvent, catalyst loading).

- Cross-validate with alternative techniques (e.g., kinetic isotope effects vs. computational activation energies).

- Apply Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. What reactor designs are optimal for synthesizing this compound on a laboratory scale?

- Methodological Answer : Continuous-flow microreactors enhance heat/mass transfer for exothermic fluorination steps. Key parameters:

| Reactor Type | Advantage | Application |

|---|---|---|

| Packed-bed | Precise temperature control | Fluorination steps |

| Membrane reactor | In situ separation of acidic byproducts | Improved yield |

Q. How can membrane separation technologies improve purification of this compound from complex mixtures?

- Methodological Answer : Fluorophilic membranes (e.g., polyvinylidene fluoride-based) selectively separate fluorinated products. Optimize parameters:

| Membrane Property | Target Value | Outcome |

|---|---|---|

| Pore size | 1–5 nm | Excludes non-fluorinated impurities |

| Solvent resistance | Compatible with DMSO/THF | Prevents membrane degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.